molecular formula C21H21ClFN5OS B3404758 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone CAS No. 1251567-97-1

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone

Cat. No.: B3404758
CAS No.: 1251567-97-1
M. Wt: 445.9
InChI Key: QMYLHNFEBGTYFU-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone: is a complex organic compound that features multiple functional groups, including a piperazine ring, a fluorinated pyridine moiety, and a thiazole ring. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks : The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks: 5-chloro-2-methylphenylpiperazine , 5-fluoropyridin-2-ylamine , and 4-methylthiazole-5-carbonyl chloride . These building blocks are then coupled together using appropriate reaction conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) and amide bond formation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction : The piperazine ring can be reduced to form piperidines.

  • Substitution : The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation : Thiazole sulfoxides or sulfones.

  • Reduction : Piperidines.

  • Substitution : Various substituted pyridines.

Scientific Research Applications

  • Chemistry : It can be used as a building block for the synthesis of more complex molecules.

  • Biology : It may serve as a ligand for biological receptors or enzymes.

  • Medicine : It has potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

  • Industry : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other piperazine derivatives, fluorinated pyridines, and thiazole-containing molecules. the presence of both fluorine and chlorine atoms, along with the specific arrangement of these groups, sets this compound apart.

List of Similar Compounds

  • Piperazine derivatives

  • Fluorinated pyridines

  • Thiazole-containing molecules

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5OS/c1-13-3-4-15(22)11-17(13)27-7-9-28(10-8-27)20(29)19-14(2)25-21(30-19)26-18-6-5-16(23)12-24-18/h3-6,11-12H,7-10H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYLHNFEBGTYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=C(S3)NC4=NC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone

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